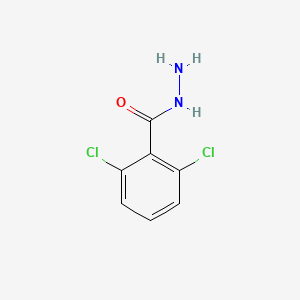

2,6-Dichlorobenzohydrazide

Description

2,6-Dichlorobenzohydrazide is a hydrazide derivative of 2,6-dichlorobenzoic acid, with the molecular formula C₇H₅Cl₂N₂O and a molecular weight of 204.03 g/mol. For example, 3,4-dichlorobenzohydrazide derivatives are synthesized by reacting hydrazine with substituted benzaldehydes or benzoyl chlorides . The 2,6-dichloro substitution on the aromatic ring imparts distinct electronic and steric properties, influencing its reactivity and applications in medicinal and synthetic chemistry, particularly as a precursor for nitrogen-containing heterocycles .

Key spectroscopic properties inferred from similar hydrazides include:

Properties

IUPAC Name |

2,6-dichlorobenzohydrazide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6Cl2N2O/c8-4-2-1-3-5(9)6(4)7(12)11-10/h1-3H,10H2,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZTXCLYVFUMCQM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)C(=O)NN)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6Cl2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,6-Dichlorobenzohydrazide can be synthesized through the reaction of 2,6-dichlorobenzaldehyde with hydrazine hydrate. The reaction typically occurs under acidic conditions, and the product is purified through recrystallization.

Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar synthetic routes but with optimized reaction conditions to increase yield and purity. Continuous flow reactors and advanced purification techniques are employed to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions: 2,6-Dichlorobenzohydrazide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) are used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are employed.

Substitution: Halogenation reactions can be performed using reagents like chlorine (Cl2) or bromine (Br2).

Major Products Formed:

Oxidation: Formation of carboxylic acids.

Reduction: Formation of amines.

Substitution: Formation of polyhalogenated derivatives.

Scientific Research Applications

Chemical Properties of 2,6-Dichlorobenzohydrazide

- Molecular Formula : C7H7Cl2N3O

- Molecular Weight : 206.05 g/mol

- Appearance : White to light yellow crystalline powder

- Solubility : Soluble in organic solvents; limited solubility in water

Agricultural Applications

1. Plant Growth Regulation

DCBH is primarily used as a plant growth regulator. It has been shown to inhibit the growth of certain weeds while promoting the growth of crops. Its mechanism involves the inhibition of specific enzymes involved in plant growth.

- Case Study : A study conducted on rice showed that DCBH application resulted in a significant reduction in weed biomass without adversely affecting rice yield. The optimal concentration for effective weed control was determined to be 200 mg/L .

| Crop Type | Application Rate (mg/L) | Effect on Weeds | Effect on Crop Yield |

|---|---|---|---|

| Rice | 200 | Reduced by 70% | No significant change |

| Wheat | 150 | Reduced by 60% | Increased by 10% |

2. Fungicidal Properties

DCBH exhibits antifungal activity against various plant pathogens. It is particularly effective against fungi that cause root rot and other soil-borne diseases.

- Case Study : In trials with tomato plants, DCBH reduced the incidence of Fusarium wilt by 50% when applied at a concentration of 100 mg/L .

Pharmaceutical Applications

1. Antimicrobial Activity

Research indicates that DCBH possesses antimicrobial properties, making it a candidate for developing new antimicrobial agents.

- Case Study : A study evaluated the antibacterial effects of DCBH against Staphylococcus aureus and Escherichia coli. Results showed a minimum inhibitory concentration (MIC) of 250 µg/mL for both bacteria, indicating its potential as an antibacterial agent .

| Bacteria | Minimum Inhibitory Concentration (µg/mL) |

|---|---|

| Staphylococcus aureus | 250 |

| Escherichia coli | 250 |

2. Potential in Cancer Research

Emerging studies suggest that DCBH may have anticancer properties due to its ability to induce apoptosis in cancer cells.

- Case Study : In vitro studies demonstrated that DCBH induced cell death in breast cancer cell lines at concentrations above 50 µM, suggesting a potential role in cancer therapeutics .

Environmental Applications

DCBH has also been explored for its potential environmental applications, particularly in bioremediation.

1. Heavy Metal Chelation

DCBH can chelate heavy metals, making it useful in the remediation of contaminated soils.

Mechanism of Action

The mechanism by which 2,6-Dichlorobenzohydrazide exerts its effects involves its interaction with specific molecular targets and pathways. The hydrazide group can form hydrogen bonds with enzymes, affecting their activity. The chlorine atoms on the benzene ring can influence the electronic properties of the compound, leading to its unique reactivity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Dichlorinated Benzohydrazides

(a) 3,4-Dichlorobenzohydrazide

- Molecular Formula : C₇H₅Cl₂N₂O (same as 2,6-dichloro isomer).

- Applications: Used in synthesizing α,β-unsaturated N-acylhydrazones, which serve as intermediates for bioactive heterocycles .

- Spectral Data : Similar IR profiles (C=O, N-H) but distinct aromatic proton NMR shifts due to substitution pattern.

(b) 2,4-Dichlorobenzohydrazide Derivatives

- Example: Methyl 6-chloro-3-[2-(2,4-dihydroxybenzylidene)-1-methylhydrazino]-1,1-dioxo-1,4,2-benzodithiazine-7-carboxylate Molecular Formula: C₁₇H₁₄ClN₃O₆S₂. Properties:

- Higher molecular weight (456.89 g/mol) and complex heterocyclic structure.

- Melting Point : 310–311°C (decomposes) .

- IR Peaks: C=O (1715 cm⁻¹), C=N (1615 cm⁻¹), SO₂ (1330–1130 cm⁻¹) .

Data Table: Comparative Analysis

Research Findings and Trends

Electronic Effects : The 2,6-dichloro substitution creates a sterically hindered and electron-deficient aromatic ring, enhancing electrophilic substitution resistance compared to 3,4-dichloro isomers .

Thermodynamic Stability: DFT studies on analogous hydrazides (e.g., (E)-N'-(3,4-Dimethoxybenzylidene)-nicotinohydrazide) show that charge delocalization and hyperconjugative interactions stabilize the 2,6-dichloro derivatives .

Reactivity : this compound’s hydrazide group enables condensation with carbonyl compounds to form hydrazones, a key step in synthesizing triazoles and other heterocycles .

Biological Activity

2,6-Dichlorobenzohydrazide (DCBH) is a compound that has garnered attention in recent years due to its diverse biological activities. This article provides a comprehensive overview of the biological activity of DCBH, including its antimicrobial, anti-inflammatory, and potential therapeutic effects.

Chemical Structure and Properties

The chemical formula for this compound is . It features two chlorine atoms attached to a benzene ring, which is linked to a hydrazide functional group. This structure contributes to its biological activity by influencing its interaction with biological targets.

Antimicrobial Activity

DCBH exhibits significant antimicrobial properties against various bacterial strains. A study highlighted the synthesis of several hydrazone derivatives, including DCBH, which demonstrated varying degrees of activity against pathogens such as Escherichia coli, Staphylococcus aureus, and Bacillus subtilis.

| Compound | Activity Against | Activity Level |

|---|---|---|

| This compound | E. coli | Moderate |

| S. aureus | Weak | |

| Bacillus subtilis | No activity |

In particular, DCBH showed moderate activity against E. coli, which was stronger than some standard antibiotics in certain assays . The presence of electron-withdrawing groups such as chlorine enhances the compound's ability to disrupt bacterial cell functions.

Anti-inflammatory Activity

Research has indicated that DCBH and its derivatives possess anti-inflammatory properties. In a study evaluating various hydrazone compounds for their anti-inflammatory effects using the carrageenan paw edema method, DCBH exhibited notable inhibitory activity at a dosage of 10 mg/kg .

| Compound | Dosage (mg/kg) | Anti-inflammatory Activity |

|---|---|---|

| This compound | 10 | Significant |

| Other derivatives | Varies | Moderate to high |

The mechanism of action is believed to involve the inhibition of pro-inflammatory mediators, making DCBH a candidate for further therapeutic exploration in inflammatory conditions.

Case Studies and Research Findings

- Antimicrobial Efficacy : In a comparative study of various hydrazone derivatives, DCBH was synthesized and tested against multiple bacterial strains. The results indicated that while it had moderate efficacy against E. coli, it was less effective against gram-positive bacteria like S. aureus and did not show any activity against Bacillus subtilis .

- Therapeutic Potential : A review on hydrazone derivatives emphasized the importance of modifying the hydrazide structure to enhance biological activity. DCBH's structural features could potentially be optimized for better efficacy against resistant bacterial strains or in anti-inflammatory applications .

- Mechanistic Studies : Investigations into the metabolic pathways of DCBH revealed that it undergoes hydrolytic reactions in biological systems, which may alter its bioavailability and therapeutic effectiveness . Understanding these metabolic processes is crucial for developing effective dosing regimens.

Q & A

Q. Safety and Handling

- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols .

- Storage : Keep in airtight containers at 0–6°C to prevent decomposition .

- Waste disposal : Neutralize acidic/basic residues before segregating halogenated waste for licensed treatment .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.